molecular formula C14H20N2 B2925543 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86755-80-8

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2925543
CAS No.: 86755-80-8
M. Wt: 216.328
InChI Key: TWPUPYDZIUZHII-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves the hydrogenation of precursor compounds. For example, one method involves the hydrogenation of a precursor in the presence of a palladium catalyst under specific conditions. The reaction is carried out in methanol at temperatures ranging from 20°C to 50°C for about 4 hours, yielding the desired product with an 83% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole
  • 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole

Uniqueness

2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-benzyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-15-8-13-10-16(11-14(13)9-15)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUPYDZIUZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-benzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (3.6 g) in THF (15 ml) was added dropwise to a suspension of lithium aluminum hydride (1.68 g) in THF (20 ml) while cooling in ice. The mixture was heated to reflux for 4 hours and then, at 0° C., water (1.8 ml), sodium hydroxide solution (10 M; 1.8 ml) and water (2.5 ml) were cautiously added. The precipitate was filtered off with suction and washed with ethyl acetate. The filtrate was concentrated. The product with the molecular weight of 216.33 (C14H2ON2); MS (ESI): 217 (M+H+) was obtained in this way.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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